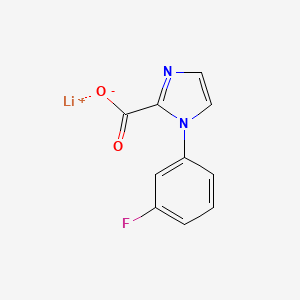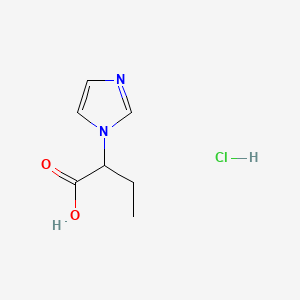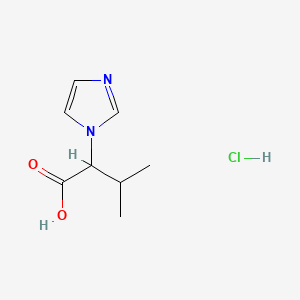
2-(4-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride is a synthetic organic compound that features a fluorophenyl group and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.
Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for scale-up. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to lower reaction temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding due to its imidazole ring, which is a common pharmacophore.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them.
Pathways Involved: The compound may affect pathways related to inflammation, neurotransmission, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride
- 2-(4-bromophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride
- 2-(4-methylphenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride
Uniqueness
2-(4-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as increasing its metabolic stability and altering its binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-2-imidazol-1-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2.ClH/c12-9-3-1-8(2-4-9)10(11(15)16)14-6-5-13-7-14;/h1-7,10H,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKICRPPZFPXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N2C=CN=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B8216744.png)
amine dihydrochloride](/img/structure/B8216753.png)
![1-methyl-3-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B8216775.png)
![(3'R)-[1,3'-bipiperidin]-2-one hydrochloride](/img/structure/B8216780.png)
![1-methyl-3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride](/img/structure/B8216795.png)


![7-fluoro-3H-spiro[1-benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B8216811.png)


![1-{1-[(3-Fluorophenyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B8216825.png)

![1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride](/img/structure/B8216834.png)

